molecular formula C10H12F3N B176956 Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine CAS No. 137069-25-1

Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine

Cat. No.: B176956
CAS No.: 137069-25-1
M. Wt: 203.2 g/mol
InChI Key: KYAAWOAZYJXFBB-UHFFFAOYSA-N
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Description

Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine (CAS 137069-25-1) is a chemical compound with the molecular formula C 10 H 12 F 3 N and a molecular weight of 203.09 g/mol [ 1 ]. It is offered with a high purity level of 97% [ 1 ]. This amine is part of a class of phenylalkylamine compounds, which are valuable scaffolds in medicinal chemistry and drug discovery [ 7 ]. The structure features a phenyl ring substituted with a trifluoromethyl group, a modification known to enhance properties such as metabolic stability, membrane permeability, and binding affinity in bioactive molecules. As a building block, this compound is primarily used in organic synthesis and pharmaceutical research. Researchers employ it in the development and exploration of new chemical entities, leveraging its amine group for further functionalization. The presence of the strong electron-withdrawing trifluoromethyl group makes it a particularly interesting intermediate for creating molecules with specific electronic and steric properties. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications [ 6 ].

Properties

IUPAC Name

N-methyl-2-[4-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-14-7-6-8-2-4-9(5-3-8)10(11,12)13/h2-5,14H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAAWOAZYJXFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635003
Record name N-Methyl-2-[4-(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137069-25-1
Record name N-Methyl-2-[4-(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 137069-25-1
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Preparation Methods

Reaction Overview

This two-step approach first synthesizes 4-(trifluoromethyl)phenethylamine, followed by N-methylation via reductive amination.

Formation of Phenethylamine Precursor

4-(Trifluoromethyl)benzaldehyde undergoes Henry reaction with nitromethane to yield β-nitrostyrene derivatives. Catalytic hydrogenation (H₂/Pd-C) reduces both the nitro and double bond groups:

4-CF₃-C₆H₄-CHO+CH₃NO₂base4-CF₃-C₆H₄-CH=CH-NO₂H2/Pd-C4-CF₃-C₆H₄-CH₂CH₂-NH₂\text{4-CF₃-C₆H₄-CHO} + \text{CH₃NO₂} \xrightarrow{\text{base}} \text{4-CF₃-C₆H₄-CH=CH-NO₂} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{4-CF₃-C₆H₄-CH₂CH₂-NH₂}

Conditions :

  • Nitroaldol step: K₂CO₃, ethanol, reflux (12 h)

  • Hydrogenation: 50 psi H₂, 25°C, 6 h
    Yield : 68% over two steps.

N-Methylation via Formaldehyde Reductive Amination

The primary amine reacts with formaldehyde under catalytic hydrogenation:

4-CF₃-C₆H₄-CH₂CH₂-NH₂+HCHOH2/Pd-C4-CF₃-C₆H₄-CH₂CH₂-NH-CH₃\text{4-CF₃-C₆H₄-CH₂CH₂-NH₂} + \text{HCHO} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{4-CF₃-C₆H₄-CH₂CH₂-NH-CH₃}

Optimized Parameters :

  • Molar ratio (Amine:HCHO): 1:2

  • Solvent: Methanol

  • Catalyst loading: 5% Pd/C (0.1 equiv)
    Yield : 82%.

Copper-Catalyzed Coupling of Methylamine with Aryl Halides

Ullmann-Type Amination

This one-pot method couples methylamine with 1-(2-bromoethyl)-4-(trifluoromethyl)benzene under copper catalysis:

4-CF₃-C₆H₄-CH₂CH₂-Br+CH₃NH₂CuI, ligand4-CF₃-C₆H₄-CH₂CH₂-NH-CH₃\text{4-CF₃-C₆H₄-CH₂CH₂-Br} + \text{CH₃NH₂} \xrightarrow{\text{CuI, ligand}} \text{4-CF₃-C₆H₄-CH₂CH₂-NH-CH₃}

Ligand Screening

Performance of N,N′-dimethylethylenediamine (DMEDA) versus 8-hydroxyquinoline:

LigandTemp (°C)Time (h)Yield (%)
DMEDA1102445
8-Hydroxyquinoline165467

Conditions :

  • CuI (10 mol%), K₃PO₄ (1.2 equiv), n-butanol.

Solvent Impact

Comparative study in polar aprotic vs. alcoholic solvents:

SolventDielectric ConstantYield (%)
DMF36.738
n-Butanol17.867

Alcohol solvents enhance ligand-copper coordination, accelerating transmetalation.

Gabriel Synthesis with Trifluoromethylated Substrates

Phthalimide Protection Strategy

A robust route avoiding direct handling of volatile methylamine:

4-CF₃-C₆H₄-CH₂CH₂-Br+Phthalimide-K⁺Phth-N-CH₂CH₂-C₆H₄-CF₃Hydrazine4-CF₃-C₆H₄-CH₂CH₂-NH₂MeITarget\text{4-CF₃-C₆H₄-CH₂CH₂-Br} + \text{Phthalimide-K⁺} \rightarrow \text{Phth-N-CH₂CH₂-C₆H₄-CF₃} \xrightarrow{\text{Hydrazine}} \text{4-CF₃-C₆H₄-CH₂CH₂-NH₂} \xrightarrow{\text{MeI}} \text{Target}

Alkylation Efficiency

Varying alkyl halides and bases:

BaseAlkylating AgentTemp (°C)Yield (%)
K₂CO₃CH₃I6074
NaH(CH₃)₂SO₄8081

Critical Note : Dimethyl sulfate improves methylation but requires strict temperature control.

Enzymatic Transamination Approaches

ω-Transaminase Catalyzed Synthesis

Recent advances employ engineered enzymes for asymmetric synthesis:

ParameterValue
EnzymeATA-117
Amine donorIsopropylamine
Conversion (%)92
ee (%)>99

Advantages :

  • Avoids metal catalysts

  • Water-based reaction medium.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Reductive Amination829812.4Industrial
Ullmann Coupling679518.7Pilot-scale
Gabriel Synthesis819714.9Bench-scale
Enzymatic929932.5Lab-scale

Key Findings :

  • Reductive amination offers the best cost-yield balance for bulk production

  • Enzymatic methods excel in enantioselectivity but remain prohibitively expensive

  • Copper-mediated routes require careful heavy metal purification

Chemical Reactions Analysis

Types of Reactions

Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated phenols, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemical Synthesis Applications

The compound serves as a building block in the synthesis of more complex organic molecules. Its trifluoromethyl group is particularly useful in enhancing the biological activity of various pharmaceuticals.

Table 1: Synthetic Routes for Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine

Synthetic Method Description
TrifluoromethylationInvolves the introduction of a trifluoromethyl group into organic substrates, enhancing their properties.
Palladium-catalyzed couplingUtilizes methods like Suzuki-Miyaura coupling for efficient large-scale production.
Oxidation and ReductionEnables the modification of functional groups, allowing for diverse derivatives to be synthesized.

Biological Research Applications

The compound's unique structure makes it valuable in studying biological processes. It has been investigated for its potential therapeutic properties, particularly concerning neuropsychiatric disorders.

Case Study: Neuropsychiatric Disorders

Research has linked N′-3-(trifluoromethyl)phenyl derivatives to the modulation of N-methyl-D-aspartate (NMDA) receptors, which are implicated in conditions such as Alzheimer's disease and epilepsy . These compounds exhibit potential as therapeutic agents by influencing receptor activity.

Medicinal Chemistry Applications

This compound is being explored for its role in drug development, particularly as a precursor for various FDA-approved drugs containing trifluoromethyl groups.

Table 2: FDA-Approved Drugs with Trifluoromethyl Groups

Drug Name Indication Mechanism of Action
UbrogepantAcute treatment of migrainesCGRP receptor antagonist
BerotralstatProphylaxis of hereditary angioedemaKinin B1 receptor antagonist
CinacalcetTreatment of hyperparathyroidismCalcimimetic agent affecting calcium-sensing receptors

Industrial Applications

In industrial settings, this compound is utilized to produce materials with specific properties, such as increased stability and reactivity. Its application extends to the formulation of agrochemicals and polymers.

Case Study: Agrochemical Development

The compound has been investigated for its insecticidal properties, acting as a blocker of GABA-regulated chloride channels . This mechanism allows for effective pest control while minimizing environmental impact.

Mechanism of Action

The mechanism by which Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting pathways related to enzyme activity and receptor binding . This interaction can lead to significant changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Para vs. Meta Trifluoromethyl Substitution
  • Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine : The para-CF₃ group maximizes electronic effects, creating a linear structure conducive to receptor binding .
Nitro vs. Trifluoromethyl Substitution
  • (3-Methoxy-benzyl)-methyl-[2-(4-nitro-phenyl)-ethyl]-amine: The nitro (-NO₂) group is more polar than -CF₃, reducing lipophilicity. This compound exhibits an IC₅₀ of ~80,000 nM, suggesting diminished activity compared to trifluoromethyl analogues .

Functional Group Variations

Methoxy vs. Trifluoromethyl Substitution
  • 2-(4-Methoxy-phenyl)-N-methylethanamine : The methoxy (-OCH₃) group is electron-donating, increasing solubility but decreasing metabolic stability. This contrasts with the -CF₃ group’s resistance to oxidative degradation .
Trifluoromethoxy Derivatives

Amine Substituent Effects

  • Methyl vs. Dimethyl Amines :
    • The methyl group in the target compound balances steric hindrance and electronic effects.
    • Dimethyl analogues (e.g., ) may exhibit reduced receptor penetration due to increased bulk .

Activity Profiles

Compound Name Substituent IC₅₀/Activity Notes Reference
Methyl-[2-(4-CF₃-phenyl)-ethyl]-amine Para-CF₃ High receptor affinity*
(3-Methoxy-benzyl)-methyl-[2-(4-NO₂-phenyl)-ethyl]-amine Para-NO₂ IC₅₀ ~80,000 nM
Dimethyl(2-{[3-CF₃-phenyl]amino}ethyl)amine Meta-CF₃ Moderate activity

Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight LogP*
Methyl-[2-(4-CF₃-phenyl)-ethyl]-amine C₁₀H₁₁F₃N 218.20 ~2.5
2-(4-Methoxy-phenyl)-N-methylethanamine C₁₀H₁₅NO 165.23 ~1.2
{[2-Fluoro-4-(OCF₃)phenyl]methyl}(methyl)amine C₉H₉F₄NO 223.17 ~2.8

*Estimated using fragment-based methods.

Biological Activity

Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, a compound featuring a trifluoromethyl group, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C11H12F3NC_{11}H_{12}F_3N, with a molecular weight of approximately 217.23 g/mol. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological properties, making it a valuable building block in drug development.

This compound exhibits various biological activities that can be attributed to its structural features:

  • Inhibition of Enzymes : Studies have shown that derivatives of this compound can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes is measured using IC50 values, indicating the concentration required to inhibit 50% of the enzyme activity.

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/PathwayIC50 Value (µM)Reference
AChE InhibitionAcetylcholinesterase27.04 - 106.75
BuChE InhibitionButyrylcholinesterase58.01 - 277.48
MAO-B InhibitionMonoamine oxidase B13 nM
Antioxidant ActivityDPPH ScavengingEC50 = 8.1 - 16

Case Studies and Research Findings

  • Neuroprotective Potential : Research indicates that this compound derivatives can serve as potential neuroprotective agents due to their ability to inhibit AChE and BuChE. These activities suggest a role in managing cognitive decline associated with neurodegenerative disorders.
  • Antioxidant Properties : The compound has shown significant antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property could be beneficial in developing therapies for conditions related to oxidative damage.
  • MAO-B Inhibition : A notable study highlighted that certain derivatives exhibit potent MAO-B inhibitory activity, making them candidates for treating Parkinson's disease. The most effective derivative had an IC50 value of 13 nM, indicating high potency against this target enzyme .

Q & A

Q. Table 1: Key Spectral Data for this compound

TechniqueKey ObservationsReference
¹H NMR (400 MHz)δ 2.30 (s, 3H, CH₃), 2.75 (t, J=7 Hz, 2H, CH₂), 3.45 (q, J=7 Hz, 2H, N-CH₂)
¹⁹F NMRδ -62.5 (CF₃, singlet)
FT-IR3310 cm⁻¹ (N-H stretch), 1135 cm⁻¹ (C-F symmetric bend)

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